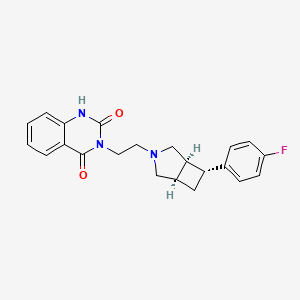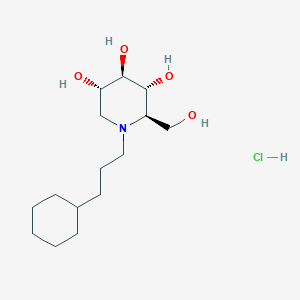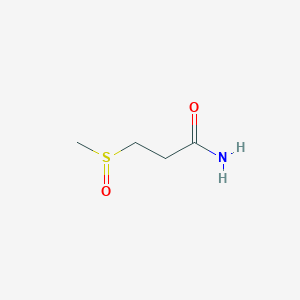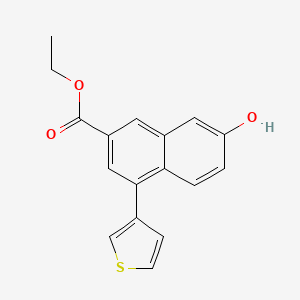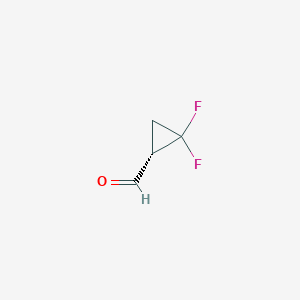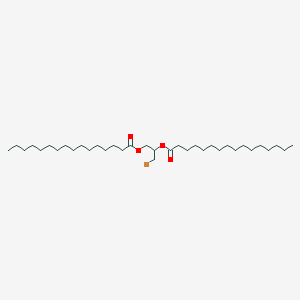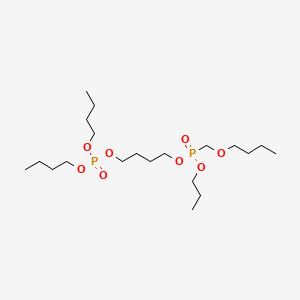
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is a stable isotope-labeled compound. It is a derivative of sulforaphane, an isothiocyanate found in cruciferous vegetables like broccoli. This compound is used primarily in research to study the metabolic pathways and biological effects of sulforaphane.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt involves multiple steps. The starting material, sulforaphane, undergoes deuteration to introduce deuterium atoms, resulting in D,L-Sulforaphane-d8. This intermediate is then reacted with N-Acetyl-L-cysteine in the presence of a suitable base to form the final product. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
科学的研究の応用
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used to study the metabolic pathways of sulforaphane and its derivatives.
Biology: Investigates the biological effects of sulforaphane, including its role in cellular detoxification and antioxidant defense.
Medicine: Explores the potential therapeutic effects of sulforaphane in cancer prevention and treatment.
Industry: Utilized in the development of new drugs and health supplements.
作用機序
The mechanism of action of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt involves the activation of the Nrf2 pathway. This pathway regulates the expression of antioxidant and detoxification enzymes. The compound interacts with Keap1, a repressor protein, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the DNA, promoting the expression of protective genes.
類似化合物との比較
Similar Compounds
Sulforaphane: The parent compound, found naturally in cruciferous vegetables.
Sulforaphane N-Acetyl-L-cysteine: A non-deuterated version of the compound.
Phenyl-d5 Isothiocyanate: Another stable isotope-labeled isothiocyanate.
Uniqueness
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it particularly valuable in research settings where understanding the detailed metabolic pathways and biological effects of sulforaphane is crucial.
特性
分子式 |
C11H19N2NaO4S3 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
sodium;2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoate |
InChI |
InChI=1S/C11H20N2O4S3.Na/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17;/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16);/q;+1/p-1/i3D2,4D2,5D2,6D2; |
InChIキー |
CYGKTIKRYLTBLH-JCYLEXHWSA-M |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)[O-])NC(=O)C.[Na+] |
正規SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
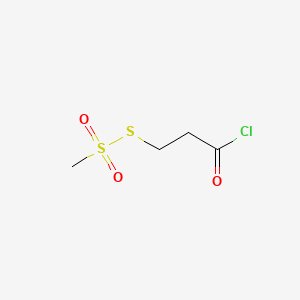
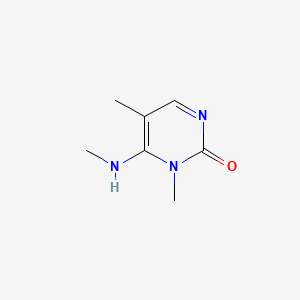
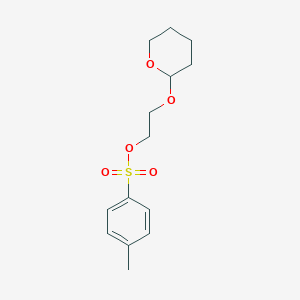
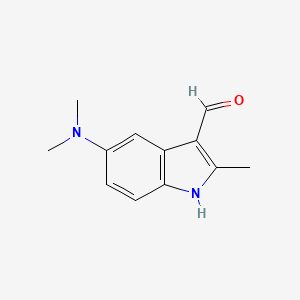
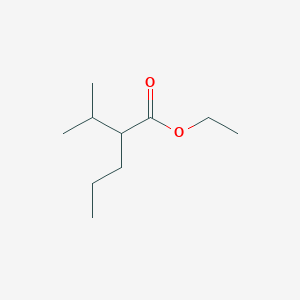
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
